molecular formula C5H7FN2O2S B2534805 (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride CAS No. 2287272-19-7

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride

Cat. No.: B2534805
CAS No.: 2287272-19-7
M. Wt: 178.18
InChI Key: KJOJVXCGACDWHP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride typically involves the reaction of azetidine derivatives with methanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.

    Addition Reactions: The cyano group can undergo addition reactions with electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions to prevent side reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while addition reactions with Grignard reagents can produce various substituted azetidines .

Scientific Research Applications

Chemistry: In chemistry, (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby influencing various biological pathways .

Comparison with Similar Compounds

  • (3-Cyanoazetidin-3-yl)methanesulfonyl chloride
  • (3-Cyanoazetidin-3-yl)methanesulfonyl bromide
  • (3-Cyanoazetidin-3-yl)methanesulfonyl iodide

Comparison: Compared to its analogs, (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride is unique due to the presence of the fluoride group. This group imparts distinct reactivity and stability to the compound, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

(3-cyanoazetidin-3-yl)methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FN2O2S/c6-11(9,10)4-5(1-7)2-8-3-5/h8H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOJVXCGACDWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CS(=O)(=O)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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